N-[4-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide
Overview
Description
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide is a chemical compound characterized by its benzimidazole core structure, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide typically involves the following steps:
Benzimidazole Formation: The benzimidazole core is synthesized by reacting o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Bromination: The benzimidazole derivative is then subjected to bromination to introduce the bromo group at the desired position.
Amide Formation: Finally, the brominated benzimidazole is coupled with 3-bromobenzamide using coupling agents like carbodiimides (e.g., DCC, EDC) in the presence of a base.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: N-[4-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide can undergo several types of chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromo group, where nucleophiles like amines or alcohols can replace the bromo group.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, and heat.
Reduction: LiAlH4, H2, and a catalyst (e.g., palladium on carbon).
Substitution: Amines, alcohols, and a base (e.g., triethylamine).
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amides, ethers, or esters.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: The compound has shown potential in medicinal chemistry for the development of new drugs targeting various diseases, including cancer and infectious diseases. Industry: It is utilized in the manufacturing of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-[4-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact molecular pathways and targets can vary depending on the application, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
N-[4-(1H-benzimidazol-2-yl)phenyl]-N,N-dimethylamine
4-(1H-benzimidazol-2-yl)benzaldehyde
4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine
Uniqueness: N-[4-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide stands out due to its bromo group, which offers unique reactivity compared to similar compounds
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3O/c21-15-5-3-4-14(12-15)20(25)22-16-10-8-13(9-11-16)19-23-17-6-1-2-7-18(17)24-19/h1-12H,(H,22,25)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNYUTKENWWJIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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